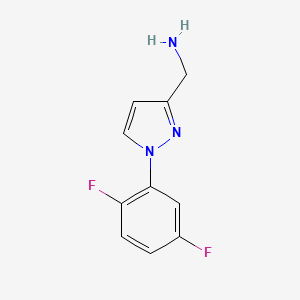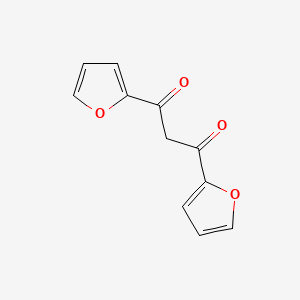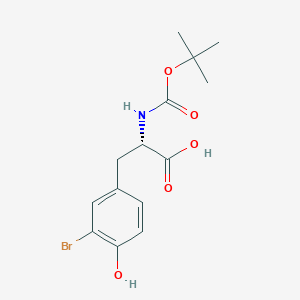
(S)-3-(3-Bromo-4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a brominated phenyl ring, a hydroxyl group, and a tert-butoxycarbonyl-protected amino acid moiety, making it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxyphenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
Coupling: The brominated phenylacetic acid is then coupled with the protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of 3-(3-bromo-4-oxophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: Formation of 3-(3-azido-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Applications De Recherche Scientifique
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in peptide synthesis and protein modification.
Medicine: Explored for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and hydroxyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the Boc-protected amino acid moiety can be deprotected under physiological conditions to interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in having a brominated aromatic ring but differs in the presence of a fluorine atom and pyridine ring.
4-Methoxyphenethylamine: Similar in having a substituted phenyl ring but differs in the presence of a methoxy group and ethylamine chain.
Uniqueness
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its combination of a brominated phenyl ring, hydroxyl group, and Boc-protected amino acid moiety
Propriétés
Formule moléculaire |
C14H18BrNO5 |
|---|---|
Poids moléculaire |
360.20 g/mol |
Nom IUPAC |
(2S)-3-(3-bromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
SQOXBCRLNHVHGU-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


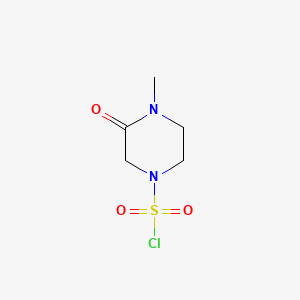
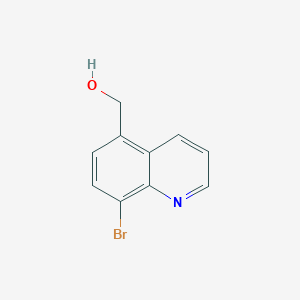
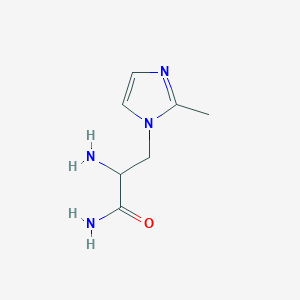
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
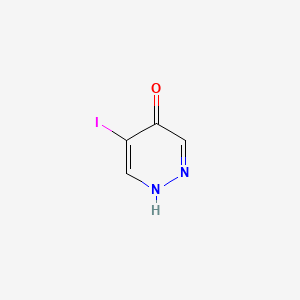
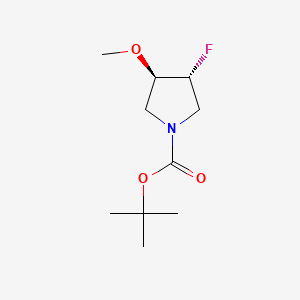


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
